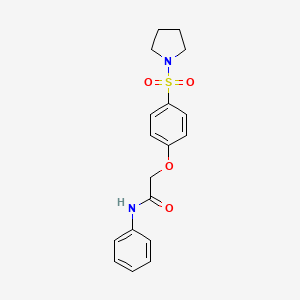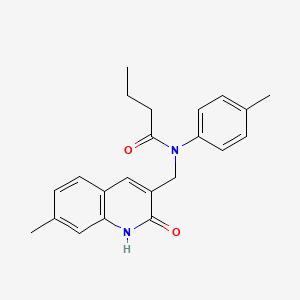![B7685612 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride CAS No. 1367768-24-8](/img/no-structure.png)
1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride, also known as 4-Methyl-2,5-dimethoxyamphetamine (DOM), is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. DOM is a potent hallucinogenic drug that has been used in scientific research to study the effects of psychedelic compounds on the human brain.
Wirkmechanismus
DOM acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. It also has some affinity for other serotonin receptor subtypes, as well as for dopamine and norepinephrine receptors. The exact mechanism by which DOM produces its hallucinogenic effects is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
DOM produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can lead to nausea and vomiting. In addition, DOM produces changes in brain activity, including alterations in the activity of the default mode network and the visual cortex.
Vorteile Und Einschränkungen Für Laborexperimente
DOM has several advantages for use in scientific research. It is a potent and long-lasting hallucinogen, making it useful for studying the neural mechanisms underlying psychedelic effects. However, its use is limited by its potential for producing adverse side effects, including cardiovascular and gastrointestinal effects. Additionally, its legal status in many countries makes it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on DOM and other psychedelic compounds. One area of interest is the potential therapeutic applications of these drugs, particularly in the treatment of mood and anxiety disorders. Another area of interest is the use of these compounds in the study of consciousness and the neural basis of subjective experience. Finally, further research is needed to understand the long-term effects of psychedelic drug use and the potential risks associated with their use.
Synthesemethoden
The synthesis of DOM involves a multi-step process that begins with the reaction of p-anisaldehyde with nitroethane to form 1-(4-methoxyphenyl)-2-nitropropene. This intermediate is then reduced with sodium borohydride to produce 2,5-dimethoxyphenethylamine. The final step involves the alkylation of this compound with 1-chlorobutane to produce 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride.
Wissenschaftliche Forschungsanwendungen
DOM has been used in scientific research to study the effects of psychedelic compounds on the human brain. Studies have shown that DOM produces hallucinations, altered perceptions, and changes in mood and thought processes. It has been used to study the neural mechanisms underlying these effects and to investigate the potential therapeutic applications of psychedelic drugs.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride involves the reaction of 4-methoxybenzyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base to form the intermediate 1-[(4-Methoxyphenyl)methoxy]butan-2-amine. This intermediate is then reacted with hydrochloric acid to form the final product, 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride.", "Starting Materials": [ "4-methoxybenzyl chloride", "2-amino-2-methyl-1-propanol", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-methoxybenzyl chloride is reacted with 2-amino-2-methyl-1-propanol in the presence of a base (e.g. sodium hydroxide) to form the intermediate 1-[(4-Methoxyphenyl)methoxy]butan-2-amine.", "Step 2: The intermediate 1-[(4-Methoxyphenyl)methoxy]butan-2-amine is then reacted with hydrochloric acid to form the final product, 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride." ] } | |
CAS-Nummer |
1367768-24-8 |
InChI-Schlüssel |
SNQGMGWLWSPOBD-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




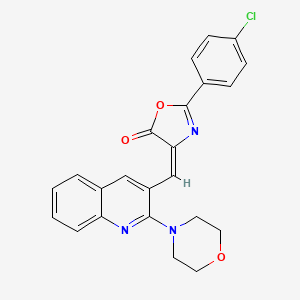

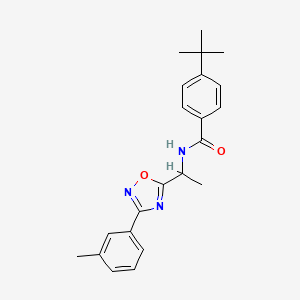
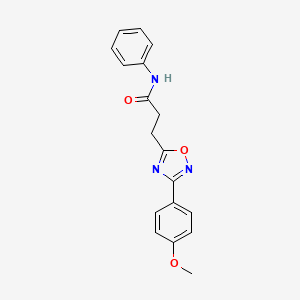
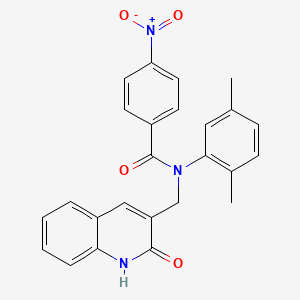
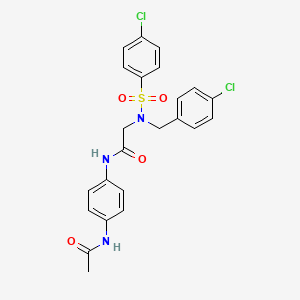


![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7685577.png)
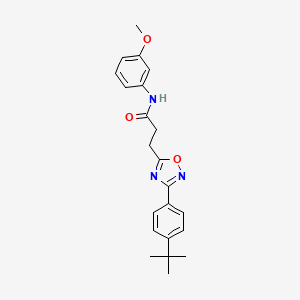
![4-((6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7685593.png)
